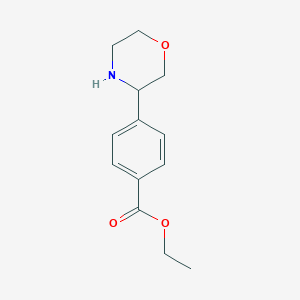
1-(2-Azidoethyl)-4-bromobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Azidoethyl)-4-bromobenzene is an organic compound that features both azide and bromobenzene functional groups. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry. The azide group is known for its reactivity in cycloaddition reactions, while the bromobenzene moiety can undergo various substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Azidoethyl)-4-bromobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution of 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and safety. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Azidoethyl)-4-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Cycloaddition Reactions: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like DMF at elevated temperatures.
Cycloaddition Reactions: Copper(I) catalysts such as copper sulfate and sodium ascorbate are commonly used. The reactions are usually performed in aqueous or mixed solvent systems at room temperature.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Cycloaddition Reactions: The major products are 1,2,3-triazoles, which are valuable intermediates in medicinal chemistry and materials science.
Applications De Recherche Scientifique
1-(2-Azidoethyl)-4-bromobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other functional groups.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo click chemistry reactions.
Mécanisme D'action
The mechanism of action of 1-(2-Azidoethyl)-4-bromobenzene primarily involves its reactivity in click chemistry reactions. The azide group participates in cycloaddition reactions with alkynes, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various applications. The bromobenzene moiety can undergo substitution reactions, allowing for further functionalization of the molecule.
Comparaison Avec Des Composés Similaires
1-(2-Azidoethyl)-4-bromobenzene can be compared with other azidoethyl derivatives and bromobenzene compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both azide and bromobenzene functional groups, which provide a combination of reactivity that is not commonly found in other compounds. This dual functionality allows for a broader range of chemical transformations and applications.
Propriétés
IUPAC Name |
1-(2-azidoethyl)-4-bromobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-8-3-1-7(2-4-8)5-6-11-12-10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYIZHXQHKSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=[N+]=[N-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B8050662.png)
![6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8050669.png)

![2-Methoxy-6-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B8050684.png)


